molecular formula C23H19ClN6O3 B2730175 4-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide CAS No. 1356542-95-4

4-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide

Cat. No. B2730175
CAS RN: 1356542-95-4
M. Wt: 462.89
InChI Key: ZOONUXFVCXLNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide is a useful research compound. Its molecular formula is C23H19ClN6O3 and its molecular weight is 462.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Electrophysiological Activity

Research into compounds structurally related to the one has focused on their synthesis and cardiac electrophysiological activities. For instance, studies have explored the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, revealing their potential as class III electrophysiological agents with comparable potency to clinically trialed compounds. This suggests a pathway for developing new therapeutic agents targeting cardiac arrhythmias (Morgan et al., 1990).

Plant Growth Regulation

Another area of application is in the development of purine derivatives with potential plant growth-regulating properties. Through the synthesis of various chloromethyl-purine derivatives, research has aimed at understanding their effects on wheat plant growth, indicating a novel approach to enhancing agricultural productivity (El-Bayouki et al., 2013).

Chemical Synthesis Innovations

Significant efforts have also been made in the realm of chemical synthesis, particularly regarding the creation of imidazo and purine analogs. For example, the utilization of phosphorus pentoxide in the synthesis of hypoxanthines presents innovative methods for constructing complex molecules, which could have implications in the development of new drugs and research tools (Nielsen & Pedersen, 1982).

Novel Therapeutic Agents

The exploration of novel synthetic routes and biological activities, such as the synthesis of benzoimidazo-pyrimidine derivatives and their potential as antiulcer agents, highlights the broad applicability of these chemical frameworks in discovering new therapeutic agents (Starrett et al., 1989).

Electrophilic Behavior and Analytical Applications

Investigations into the electrochemical behaviors of benzoxazole compounds provide insights into their analytical applications, showcasing the potential for quantitative determinations in pharmaceutical analysis (Zeybek et al., 2009).

properties

IUPAC Name

4-[2-[(3-chlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN6O3/c1-13-11-28-18-20(26-22(28)30(13)17-8-6-15(7-9-17)19(25)31)27(2)23(33)29(21(18)32)12-14-4-3-5-16(24)10-14/h3-11H,12H2,1-2H3,(H2,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOONUXFVCXLNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)C(=O)N)N(C(=O)N(C3=O)CC5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide

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